molecular formula C13H17N3O B8138959 3-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one

3-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8138959
M. Wt: 231.29 g/mol
InChI Key: FYVIISGTBZFMTH-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The 1,8-diazaspiro[4.5]decan-2-one core consists of a piperidine ring fused to a pyrrolidone moiety via a spiro carbon atom. Substitution at the 3-position with a pyridin-4-yl group introduces steric and electronic perturbations that influence conformational preferences. For the stereoisomer (4S)-4-pyridin-4-yl-1,8-diazaspiro[4.5]decan-2-one (), computational models suggest a chair conformation for the piperidine ring, with the pyrrolidone ring adopting an envelope conformation to minimize steric clashes. The pyridine ring’s planar geometry orients perpendicular to the spiro system, as evidenced by analogous structures such as (3R)-8-[(4-fluorophenyl)methyl]-3-pyridin-4-yl-1,8-diazaspiro[4.5]decan-2-one ().

Density functional theory (DFT) calculations on related spiro compounds (e.g., 8-(3-chloro-5-(4-morpholin-4-ylphenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one) reveal that the spiro carbon’s hybridization (sp³) creates a rigid framework, limiting rotational freedom between the two heterocycles. This rigidity enhances metabolic stability, as observed in pharmacokinetic studies of similar diazaspiro derivatives.

Properties

IUPAC Name

3-pyridin-4-yl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-12-11(10-1-5-14-6-2-10)9-13(16-12)3-7-15-8-4-13/h1-2,5-6,11,15H,3-4,7-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVIISGTBZFMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C(=O)N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

The 1,8-diazaspiro[4.5]decan-2-one scaffold is typically synthesized via cyclization reactions involving piperidone derivatives. A pivotal method involves the Curtius rearrangement of acyl azides derived from substituted piperidines . For instance, N-protected 4-piperidone derivatives are treated with alkali metal salts of carboxylic acids (e.g., lithium salts) at low temperatures (-70°C to -75°C) to form intermediates, which undergo thermal rearrangement to isocyanates. Subsequent cyclization yields the spirocyclic core .

Key Reaction Conditions :

  • Temperature : -70°C to 200°C (depending on step)

  • Solvents : Inert organic solvents (e.g., dichloromethane, diethyl ether)

  • Catalysts/Reagents : Diphenylphosphoryl azide, phosgene

Alternative Routes via Hydrazide Intermediates

A modified pathway involves hydrazide intermediates derived from (4-hydroxypiperidin-4-yl)acetic acid. Treatment with sodium nitrite under acidic conditions induces cyclization to form the spiro ring, followed by pyridinyl group incorporation via reductive amination .

Stepwise Breakdown :

  • Hydrazide Formation : (4-Hydroxypiperidin-4-yl)acetic acid is converted to its hydrazide using hydrazine hydrate.

  • Cyclization : React with NaNO₂/HCl at 60°C to yield 1,8-diazaspiro[4.5]decan-2-one .

  • Functionalization : Introduce pyridin-4-yl via Pd-catalyzed cross-coupling or nucleophilic substitution .

Purification and Characterization

Final compounds are purified via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures . Characterization relies on:

  • ¹H/¹³C NMR : Confirm spirocyclic structure and substituent integration.

  • Mass Spectrometry : Molecular ion peaks matching theoretical values (e.g., m/z 339.4 for C₂₀H₂₂FN₃O) .

Challenges and Mitigation Strategies

  • Low Yields in Cyclization : Optimize reaction time and temperature (e.g., 150–170°C for thermal steps) .

  • Byproduct Formation : Use excess alkylating agents and inert atmospheres to minimize oxidation .

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Curtius Rearrangement 60–75%High purity spiro coreMulti-step, sensitive conditions
Hydrazide Cyclization 50–65%Simplified intermediate handlingLower yields in final functionalization
Direct Alkylation 70–80%Rapid pyridinyl incorporationRequires pre-formed spiro intermediate

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one and Analogs

Compound Name Core Structure Substituents/Modifications Biological Target/Application Reference
This compound 1,8-Diazaspiro[4.5]decan-2-one Pyridin-4-yl at position 3 Kinase inhibition (under research)
4-(Pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one 1-Thia-4,8-diazaspiro[4.5]decan-3-one Pyridin-2-yl, thia group, 4-chlorobenzylidene Antimicrobial/antifungal activity
8-(2-Amino-3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one 2,8-Diazaspiro[4.5]decan-1-one Chloro, amino, and pyrazole-substituted phenyl Kinase modulation (e.g., ALK/EGFR)
Rolapitant Hydrochloride 1,7-Diazaspiro[4.5]decan-2-one Trifluoromethylphenyl groups Anti-emetic (NK-1 receptor antagonist)

Key Observations :

  • Heteroatom Variations : Replacement of oxygen with sulfur (e.g., 1-thia analogs in ) alters electronic properties and metabolic stability.
  • Substituent Effects : Pyridin-4-yl vs. pyridin-2-yl positioning (e.g., vs. target compound) influences binding orientation in kinase pockets. Chlorine or nitro groups enhance lipophilicity and target affinity .
  • Spiro Ring Size : Larger spiro systems (e.g., 1,9-diazaspiro[5.5]undeca-4-ene in ) increase conformational flexibility but may reduce selectivity.

Table 2: Pharmacological Profiles of Selected Analogs

Compound Activity (IC₅₀ or EC₅₀) Selectivity Notes Clinical Relevance Reference
This compound Under investigation High kinase selectivity in preclinical models Potential oncology applications
8-(1-{4-{(5-Chloro-4-...phenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one ALK/EGFR inhibition (IC₅₀ < 10 nM) Brain-penetrant for NSCLC with metastases Phase II trials for NSCLC
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-...-1-thia-4,8-diazaspiro[4.5]decan-3-one Antimicrobial (MIC: 2–8 µg/mL) Broad-spectrum vs. Gram-positive bacteria Preclinical development
Rolapitant Hydrochloride NK-1 receptor antagonism (Ki: 0.66 nM) Long half-life (180 hours) Approved for chemotherapy-induced nausea

Key Insights :

  • Kinase Inhibition : The target compound’s pyridin-4-yl group may enhance π-π interactions in ATP-binding pockets compared to pyridin-2-yl analogs .
  • Antimicrobial Activity : Thia-containing analogs (e.g., ) show potency against resistant strains but face solubility challenges.
  • Clinical Success : Modifications like dimethylphosphoryl groups (e.g., ) improve blood-brain barrier penetration for CNS targets.

Q & A

Q. What are the standard synthetic routes for 3-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one, and how can reaction conditions be optimized?

A typical synthesis involves condensation of pyridine derivatives with diazaspiro precursors under reflux in glacial acetic acid. For example, analogous spiro compounds are synthesized via multi-step reactions involving sodium acetate as a catalyst and purification by recrystallization (e.g., ethanol or methanol). Key parameters to optimize include reaction time (12–14 hours), temperature (reflux conditions), and stoichiometric ratios of reactants to minimize byproducts. Monitoring via TLC or HPLC is critical to confirm intermediate formation . Boc-protected intermediates (e.g., tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate) can also facilitate selective functionalization of the spiro core .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the spirocyclic scaffold and pyridinyl substitution. For example, 1H^1H NMR signals at δ 2.62 ppm (N-CH3_3) and aromatic protons in the δ 6.5–8.2 ppm range are characteristic of pyridine-containing spiro compounds .
  • Mass Spectrometry : High-resolution MS (e.g., EI-MS or ESI-MS) confirms molecular weight and fragmentation patterns. A molecular ion peak at m/z 803 (M+^+) was observed in a related spiro compound .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly for verifying spirocyclic geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound, and what assays are most informative?

  • Receptor Binding Assays : Screen against targets like serotonin or dopamine receptors due to structural similarities to pharmacologically active spiro compounds (e.g., rolapitant derivatives targeting neurokinin-1 receptors) .
  • Enzyme Inhibition Studies : Use fluorescence-based or radiometric assays to assess inhibition of kinases or proteases. For example, spiro compounds with pyridinyl groups have shown activity in kinase inhibition .
  • Cellular Permeability : Employ Caco-2 cell monolayers to predict oral bioavailability, as logP and hydrogen-bonding capacity significantly influence permeability .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Substituent Variation : Modify the pyridinyl group (e.g., introduce electron-withdrawing groups like Cl or CF3_3) to enhance binding affinity. Evidence from EP 4374877 A2 shows trifluoromethyl groups improve metabolic stability .
  • Spiro Core Optimization : Replace the diazaspiro oxygen with sulfur (thia-analogues) to alter lipophilicity and pharmacokinetic properties, as seen in 1-thia-4,8-diazaspiro derivatives .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins, guided by ligands like 8-[3-chloranyl-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one .

Q. How should researchers address contradictions in biological data, such as inconsistent IC50_{50}50​ values across studies?

  • Assay Standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations. Variations in ATP levels in kinase assays, for example, can skew results .
  • Orthogonal Validation : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition).
  • Structural Reanalysis : Re-examine crystallographic data (e.g., via SHELXL refinement) to rule out conformational flexibility or polymorphism affecting activity .

Q. What computational strategies are effective for predicting the compound’s metabolic stability?

  • In Silico Metabolism Tools : Use software like Schrödinger’s ADMET Predictor or StarDrop to identify likely sites of cytochrome P450 oxidation (e.g., pyridinyl nitrogen or spirocyclic carbons).
  • Molecular Dynamics Simulations : Analyze solvent-accessible surfaces to predict glucuronidation or sulfation susceptibility, as demonstrated in studies on similar diazaspiro compounds .

Methodological Considerations

Q. How can researchers resolve challenges in purifying this compound?

  • Chromatography : Use reverse-phase HPLC with C18 columns (e.g., Chromolith) and gradients of acetonitrile/water (+0.1% TFA) for high-purity isolation .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and byproducts .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at –80°C to prevent hydrolysis of the spirocyclic lactam .
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to DMSO stock solutions to inhibit radical-mediated degradation .

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